Cas no 894779-67-0 (5-Methyl-1-phenyl-(1H-pyrazol-4-ylmethyl)amine)

5-Methyl-1-phenyl-(1H-pyrazol-4-ylmethyl)amine is a pyrazole-derived amine compound with potential applications in pharmaceutical and agrochemical research. Its structure features a phenyl group at the 1-position and an aminomethyl substituent at the 4-position of the pyrazole ring, offering versatility as a building block for heterocyclic synthesis. The compound's rigid aromatic core and functionalized side chain make it suitable for developing biologically active molecules, particularly in medicinal chemistry for targeting enzyme inhibition or receptor modulation. Its stability and synthetic accessibility further enhance its utility in exploratory studies. Researchers value this intermediate for its balanced reactivity and potential to yield novel derivatives with tailored properties.
5-Methyl-1-phenyl-(1H-pyrazol-4-ylmethyl)amine structure
894779-67-0 structure
Product Name:5-Methyl-1-phenyl-(1H-pyrazol-4-ylmethyl)amine
CAS No:894779-67-0
MF:C11H13N3
MW:187.241021871567
CID:2200313
PubChem ID:28472963
Update Time:2025-10-29

5-Methyl-1-phenyl-(1H-pyrazol-4-ylmethyl)amine Chemical and Physical Properties

Names and Identifiers

    • 5-Methyl-1-phenyl-(1H-pyrazol-4-ylMethyl)aMine
    • [(5-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]amine
    • 5-METHYL-1-PHENYL-(1H-PYRAZOL-4-YLMETHYL)- AMIN
    • SCHEMBL4920298
    • (5-methyl-1-phenylpyrazol-4-yl)methanamine
    • GRLXUIRJMGNTQO-UHFFFAOYSA-N
    • (5-Methyl-1-phenyl-1H-pyrazol-4-yl)methanamine
    • 894779-67-0
    • 1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanamine
    • 5-Methyl-1-phenyl-(1H-pyrazol-4-ylmethyl)amine
    • Inchi: 1S/C11H13N3/c1-9-10(7-12)8-13-14(9)11-5-3-2-4-6-11/h2-6,8H,7,12H2,1H3
    • InChI Key: GRLXUIRJMGNTQO-UHFFFAOYSA-N
    • SMILES: N1(C2C=CC=CC=2)C(C)=C(C=N1)CN

Computed Properties

  • Exact Mass: 187.11100
  • Monoisotopic Mass: 187.110947427g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 177
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 43.8Ų

Experimental Properties

  • PSA: 43.84000
  • LogP: 2.33970

5-Methyl-1-phenyl-(1H-pyrazol-4-ylmethyl)amine Customs Data

  • HS CODE:2933199090
  • Customs Data:

    China Customs Code:

    2933199090

    Overview:

    2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-Methyl-1-phenyl-(1H-pyrazol-4-ylmethyl)amine Pricemore >>

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Additional information on 5-Methyl-1-phenyl-(1H-pyrazol-4-ylmethyl)amine

Professional Introduction to Compound with CAS No. 894779-67-0 and Product Name: 5-Methyl-1-phenyl-(1H-pyrazol-4-ylmethyl)amine

The compound with the CAS number 894779-67-0 and the product name 5-Methyl-1-phenyl-(1H-pyrazol-4-ylmethyl)amine represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The presence of a pyrazole moiety in its structure is particularly noteworthy, as pyrazole derivatives are widely recognized for their diverse biological activities and pharmacological properties.

Recent research in the domain of heterocyclic compounds has highlighted the importance of 5-Methyl-1-phenyl-(1H-pyrazol-4-ylmethyl)amine as a versatile scaffold for developing novel therapeutic agents. The pyrazole ring, known for its stability and ability to interact with various biological targets, has been extensively studied for its role in modulating enzyme activity and receptor binding. In particular, the substitution pattern on the pyrazole ring can significantly influence its pharmacokinetic and pharmacodynamic properties, making it a valuable tool for medicinal chemists.

The structural features of 5-Methyl-1-phenyl-(1H-pyrazol-4-ylmethyl)amine contribute to its potential as an intermediate in the synthesis of more complex molecules. The combination of a methyl group at the 5-position of the pyrazole ring and a phenyl substituent at the 1-position creates a unique electronic environment that can be exploited for designing drugs with specific biological activities. This compound’s ability to serve as a precursor for more elaborate structures underscores its importance in the pharmaceutical industry.

Current studies have demonstrated that derivatives of pyrazole exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The amine group present in 5-Methyl-1-phenyl-(1H-pyrazol-4-ylmethyl)amine further enhances its potential as a pharmacophore, allowing for interactions with various biological targets. Researchers have been particularly interested in exploring its role in modulating neurotransmitter systems, which could have implications for the treatment of neurological disorders.

The synthesis of 5-Methyl-1-phenyl-(1H-pyrazol-4-ylmethyl)amine involves multi-step organic reactions that require precise control over reaction conditions. The use of advanced synthetic methodologies has enabled chemists to optimize yields and purity, making it more feasible for large-scale production. Recent advancements in catalytic processes have further improved the efficiency of these synthetic routes, reducing costs and environmental impact.

In addition to its synthetic significance, 5-Methyl-1-phenyl-(1H-pyrazol-4-ylmethyl)amine has shown promise in preclinical studies as a lead compound for drug development. Its structural flexibility allows for modifications that can fine-tune its biological activity, making it a valuable candidate for further investigation. The integration of computational modeling and high-throughput screening techniques has accelerated the process of identifying promising derivatives, expediting the transition from laboratory research to clinical trials.

The future prospects of 5-Methyl-1-phenyl-(1H-pyrazol-4-ylmethyl)amine are vast, with ongoing research exploring its potential applications in various therapeutic areas. The compound’s unique structural features make it an attractive candidate for developing drugs that target complex diseases such as cancer and neurodegenerative disorders. As our understanding of molecular interactions continues to evolve, compounds like 5-Methyl-1-phenyl-(1H-pyrazol-4-ylmethyl)amine will play a crucial role in shaping the next generation of pharmaceutical innovations.

The collaboration between academic researchers and industry scientists is essential for translating these findings into tangible therapeutic benefits. By leveraging cutting-edge technologies and innovative approaches, the pharmaceutical industry can harness the full potential of compounds like 5-Methyl-1-phenyl-(1H-pyrazol-4-ylmethyl)amine to develop safer and more effective treatments. This compound exemplifies the importance of interdisciplinary research in advancing drug discovery and improving patient outcomes.

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